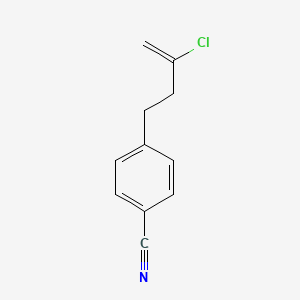

2-Chloro-4-(4-cyanophenyl)-1-butene

Descripción general

Descripción

2-Chloro-4-(4-cyanophenyl)-1-butene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group and a cyanophenyl group attached to a butene chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-cyanophenyl)-1-butene typically involves the reaction of 4-chlorobenzonitrile with but-3-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(4-cyanophenyl)-1-butene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The butene chain can be oxidized to form corresponding epoxides or diols.

Reduction Reactions: The cyanophenyl group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Catalysts like palladium on carbon or lithium aluminum hydride are employed under hydrogenation conditions.

Major Products Formed

Substitution Reactions: Products include 2-amino-4-(4-cyanophenyl)-1-butene or 2-thio-4-(4-cyanophenyl)-1-butene.

Oxidation Reactions: Products include 2-chloro-4-(4-cyanophenyl)-1,2-epoxybutane or 2-chloro-4-(4-cyanophenyl)-1,2-butanediol.

Reduction Reactions: Products include 2-chloro-4-(4-aminophenyl)-1-butene.

Aplicaciones Científicas De Investigación

2-Chloro-4-(4-cyanophenyl)-1-butene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(4-cyanophenyl)-1-butene involves its interaction with specific molecular targets. The chloro and cyanophenyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-(4-cyanophenyl)-1-butanol: Similar structure but with a hydroxyl group instead of a double bond.

2-Chloro-4-(4-cyanophenyl)-1-butane: Similar structure but fully saturated without a double bond.

4-(4-Cyanophenyl)-1-butene: Lacks the chloro group, affecting its reactivity and applications.

Uniqueness

2-Chloro-4-(4-cyanophenyl)-1-butene is unique due to the presence of both chloro and cyanophenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.

Actividad Biológica

2-Chloro-4-(4-cyanophenyl)-1-butene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H10ClN

- Molecular Weight : 201.66 g/mol

- CAS Number : 100123-45-6

The compound features a chlorinated butene structure with a cyanophenyl substituent, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the cyanophenyl group enhances lipophilicity, facilitating membrane penetration and increasing efficacy against microbial cells .

- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation. The mechanism appears to involve interference with cell cycle progression, particularly affecting the G2/M phase, which is critical for mitosis .

The biological effects of this compound are believed to arise from its interactions with specific molecular targets:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in cellular signaling pathways.

- Receptor Binding : It may bind to specific receptors on cell membranes, altering cellular responses and leading to apoptosis in cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various chloro-substituted phenyl compounds, including this compound. The results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's activity was attributed to its ability to disrupt bacterial cell membranes .

Case Study 2: Antitumor Activity Assessment

In vitro experiments were conducted on several cancer cell lines (e.g., MDA-MB-231 breast cancer cells) using this compound. The compound demonstrated IC50 values ranging from 20 to 30 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed that treated cells experienced significant G2/M phase arrest, suggesting that the compound inhibits mitotic progression .

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | Observed Effect | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 50 |

| Escherichia coli | Growth inhibition | 50 | |

| Antitumor | MDA-MB-231 (breast cancer) | Cytotoxicity | 20 - 30 |

| HeLa (cervical cancer) | Cytotoxicity | TBD |

Propiedades

IUPAC Name |

4-(3-chlorobut-3-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-9(12)2-3-10-4-6-11(8-13)7-5-10/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEJSUOWDHYLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641143 | |

| Record name | 4-(3-Chlorobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-75-1 | |

| Record name | 4-(3-Chloro-3-buten-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chlorobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.